molecular formula C22H23N3O4S B5380030 2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Cat. No.: B5380030
M. Wt: 425.5 g/mol
InChI Key: WDVTYLGUSQRKSY-UHFFFAOYSA-N
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Description

2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylsulfamoyl group, a methylphenoxy group, and a pyridinylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzylsulfamoyl)-2-methylphenol with N-[(pyridin-3-yl)methyl]acetamide under specific conditions such as the presence of a base and a suitable solvent. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
  • 2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Uniqueness

2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity for various applications.

Properties

IUPAC Name

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-17-12-20(30(27,28)25-15-18-6-3-2-4-7-18)9-10-21(17)29-16-22(26)24-14-19-8-5-11-23-13-19/h2-13,25H,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVTYLGUSQRKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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